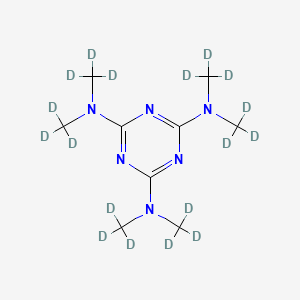
Heptafluorobutyraldehyde
Overview
Description
Heptafluorobutyraldehyde, also known as 2,2,3,3,4,4,4-heptafluorobutanal, is a fluorinated aldehyde with the molecular formula C4HF7O. This compound is characterized by the presence of seven fluorine atoms, making it highly electronegative and reactive. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Heptafluorobutyraldehyde is a fluorinated aliphatic compound
Mode of Action
It is known to be used as a cross-linking agent in the preparation of polymers , suggesting it may interact with its targets to form stable complexes.
Biochemical Pathways
Given its use as a cross-linking agent in polymer preparation , it may influence pathways related to polymer synthesis and degradation.
Result of Action
Given its use in polymer preparation , it may influence the physical properties of these materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluorobutyraldehyde can be synthesized through several methods. One common method involves the fluorination of butyraldehyde using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, this compound is often produced through the electrochemical fluorination of butyraldehyde. This process involves the use of an electrolytic cell where butyraldehyde is subjected to an electric current in the presence of a fluorine-containing electrolyte. The resulting product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Heptafluorobutyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptafluorobutyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield heptafluorobutanol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Heptafluorobutyric acid.
Reduction: Heptafluorobutanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Heptafluorobutyraldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds. Its high reactivity makes it valuable in organic synthesis and materials science.
Biology: The compound is used in the development of fluorinated biomolecules and probes for imaging and diagnostic purposes.
Medicine: this compound derivatives are explored for their potential use in pharmaceuticals, particularly in the design of drugs with enhanced bioavailability and stability.
Industry: It is employed in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Comparison with Similar Compounds
Heptafluorobutyraldehyde can be compared with other fluorinated aldehydes such as:
Trifluoroacetaldehyde: Less fluorinated and less reactive compared to this compound.
Pentafluoropropionaldehyde: Intermediate reactivity and electronegativity.
Nonafluoropentanone: Higher fluorination but different functional group (ketone instead of aldehyde).
Uniqueness: this compound stands out due to its high degree of fluorination, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring highly reactive and stable fluorinated compounds.
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O/c5-2(6,1-12)3(7,8)4(9,10)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJZGNJYXIIMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7CHO, C4HF7O | |
| Record name | Butanal, 2,2,3,3,4,4,4-heptafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190946 | |
| Record name | Perfluorobutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-02-0 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptafluorobutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorobutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptafluorobutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Heptafluorobutyraldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV53GJ29JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Heptafluorobutyraldehyde used in porphyrin synthesis?
A: this compound serves as a key starting material for synthesizing 5,10,15,20-tetrakis(heptafluoropropyl)porphyrin (TPFPP) []. This porphyrin, with its four heptafluoropropyl groups, exhibits enhanced stability for singlet oxygenation of alkenes and acts as a ligand in iron porphyrin complexes used for alkane oxidation with molecular oxygen []. The synthesis involves a condensation reaction between this compound and pyrrole, yielding a pyrrole derivative. This derivative then undergoes self-condensation and oxidation to form the final TPFPP molecule [].
Q2: What are the electron capture properties of this compound?
A: While the provided research paper [] focuses on porphyrin synthesis, a separate paper [] delves into the electron capture properties of this compound. Though the abstract lacks specifics, it highlights that the compound undergoes dissociative electron capture, a process where a molecule fragments upon capturing an electron []. This information suggests potential applications in areas like mass spectrometry or studies involving electron transfer reactions.
Q3: What are the solubility properties of 5,10,15,20-tetrakis(heptafluoropropyl)porphyrin (TPFPP)?
A: TPFPP demonstrates solubility in a wide range of solvents. This includes polar protic and aprotic solvents like aqueous methanol and acetonitrile, hydrocarbons such as pentane and hexane, carbon tetrachloride, chlorofluorocarbons (CFCs), and even fluorous solvents like perfluorohexanes []. This diverse solubility profile makes TPFPP a versatile molecule for various chemical reactions and applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














